REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH2:10]([OH:13])[CH:11]=[CH2:12].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:12][CH2:11][CH2:10][OH:13])[CH2:6][CH2:5]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
to saturate the warmed solution
|
Type
|
EXTRACTION
|
Details
|
It is extracted with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated under vacuum to a thick oil, which
|
Type
|
CUSTOM
|
Details
|
to give the isolated product, [I]
|
Name
|
|
Type
|
|
Smiles
|
OCCN1CCN(CC1)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |